molecular formula C11H11N5O3S B10947275 N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B10947275
M. Wt: 293.30 g/mol
InChI Key: YAQAVERTPJVYQF-LFYBBSHMSA-N
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Description

N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a thienyl group and a pyrazolyl group

Preparation Methods

The synthesis of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 4-nitro-1H-pyrazole-1-acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization to obtain the desired product .

Chemical Reactions Analysis

N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:

N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N5O3S

Molecular Weight

293.30 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C11H11N5O3S/c1-8-2-3-20-10(8)5-12-14-11(17)7-15-6-9(4-13-15)16(18)19/h2-6H,7H2,1H3,(H,14,17)/b12-5+

InChI Key

YAQAVERTPJVYQF-LFYBBSHMSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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